3,5-Dimethyl-3-cyclohexenone: Structural Dynamics & Synthetic Utility
3,5-Dimethyl-3-cyclohexenone: Structural Dynamics & Synthetic Utility
The following technical guide details the chemical structure, synthesis, and applications of 3,5-dimethyl-3-cyclohexenone , while critically distinguishing it from its thermodynamic isomer, 3,5-dimethyl-2-cyclohexen-1-one .
Content Type: Technical Whitepaper Subject: Organic Synthesis & Medicinal Chemistry Scaffolds CAS Registry: 63507-69-7 (3-en-1-one) | 1123-09-7 (2-en-1-one)
Executive Summary
In the landscape of cyclic enones, 3,5-dimethyl-3-cyclohexenone (the
This guide provides a rigorous analysis of the 3,5-dimethylcyclohexenone scaffold, focusing on the synthesis of the kinetic isomer, the thermodynamics of tautomerization, and the specific utility of these rings in constructing complex bioactive molecules.
Chemical Architecture & Isomerism
The reactivity of 3,5-dimethylcyclohexenone is dictated by the position of the double bond relative to the carbonyl group. Understanding this "Identity Crisis" is critical for experimental design.
Structural Comparison
| Feature | 3,5-Dimethyl-3-cyclohexenone ( | 3,5-Dimethyl-2-cyclohexen-1-one ( |
| CAS Number | 63507-69-7 | 1123-09-7 |
| Stability | Kinetic Product (Unstable) | Thermodynamic Product (Stable) |
| Geometry | Twisted Half-Chair (Non-planar) | Planar Enone System |
| UV Absorption | Low | High |
| Reactivity | 1,2-Addition, Olefin Metathesis | Michael Addition, Diels-Alder |
| Key Proton | Acidic | Vinylic proton at C2 |
The Tautomerization Trap
The 3-isomer readily isomerizes to the 2-isomer under acidic or basic conditions. This transformation is driven by the formation of the conjugated
Mechanistic Insight: In the 3-en-1-one, the protons at C2 are doubly activated (adjacent to carbonyl and vinyl). Deprotonation yields a dienolate that, upon reprotonation at C4 (kinetic) or C2 (thermodynamic), dictates the product ratio.
Figure 1: Acid/Base-catalyzed isomerization pathway. The 3-en-1-one exists in a precarious equilibrium, rapidly collapsing to the 2-en-1-one unless pH is strictly neutral.
Synthetic Methodologies
Synthesis of the Kinetic Isomer (3-en-1-one)
Accessing the unconjugated 3,5-dimethyl-3-cyclohexenone requires conditions that prevent conjugation. The classic route involves the Birch Reduction of 3,5-dimethylanisole followed by mild hydrolysis.
Protocol: Birch Reduction - Hydrolysis Sequence
-
Precursor: 3,5-Dimethylanisole.
-
Reagents: Li or Na metal, Liquid NH
, EtOH (proton source), followed by Oxalic Acid (mild hydrolysis).
Step-by-Step Workflow:
-
Reduction: Dissolve 3,5-dimethylanisole in THF/t-BuOH. Add liquid NH
at -78°C. -
Electron Transfer: Add Lithium wire in small pieces until a deep blue color persists (solvated electrons).
-
Quench: Carefully add solid NH
Cl to quench the radical anion. Evaporate NH . -
Hydrolysis (Critical Step): The intermediate is the enol ether (1-methoxy-3,5-dimethyl-1,4-cyclohexadiene). To obtain the 3-en-1-one , hydrolyze with oxalic acid in aqueous THF at 0°C.
-
Note: Strong mineral acids (HCl) will catalyze the isomerization directly to the 2-en-1-one.
-
-
Isolation: Extract with diethyl ether, wash with bicarbonate, and dry over MgSO
. Purify via rapid chromatography on neutral alumina (silica is acidic enough to cause isomerization).
Synthesis of the Thermodynamic Isomer (2-en-1-one)
For applications requiring the stable scaffold (e.g., PROTAC linkers), the Hagemann’s Ester modification or direct condensation is preferred.
Protocol: Modified Aldol Condensation
-
Reagents: Ethyl acetoacetate + Crotonaldehyde (or equivalent precursors).
-
Cyclization: Base-catalyzed Robinson Annulation followed by decarboxylation.
-
Result: High yield of 3,5-dimethyl-2-cyclohexen-1-one .
Reactivity Profile & Applications
Drug Development Utility (PROTACs & Linkers)
The 3,5-dimethyl-2-cyclohexen-1-one scaffold is increasingly relevant in Targeted Protein Degradation (TPD). The ring provides a rigid, hydrophobic spacer that can be functionalized at the ketone (reductive amination) or the double bond (Michael addition).
-
Mechanism: The Michael acceptor moiety (in the 2-en form) can covalently bind to cysteine residues in E3 ligases or target proteins, serving as a "warhead" for covalent drugs.
-
Reference: Recent studies utilize dimethyl-cyclohexenone derivatives as precursors for configurationally locked polyene chromophores and linkers in SMARCA2/4 degraders [1].
Pheromone Synthesis
While the specific "3,5-dimethyl-3-cyclohexenone" is not the primary Douglas-fir beetle pheromone (which is 3-methyl-2-cyclohexen-1-one, MCH), the 3,5-dimethyl analogs are used to probe the steric requirements of pheromone binding pockets.
-
Matsucoccus Pheromones: The scaffold is a synthetic precursor to the acyclic polyene pheromones of Matsucoccus scale insects, where ring-opening metathesis or oxidative cleavage of the cyclohexenone ring provides the chiral backbone [2].
Experimental Data Summary
| Property | Value (2-en-1-one) | Source |
| Boiling Point | 211-212 °C | Sigma-Aldrich [3] |
| Density | 0.881 g/mL | NIST [4] |
| Refractive Index | Sigma-Aldrich [3] | |
| Solubility | Soluble in EtOH, Ether; Insoluble in H | PubChem [5] |
Mandatory Visualization: Synthesis Logic
Figure 2: Divergent synthetic pathways from a common aromatic precursor. Control of hydrolysis conditions is the sole determinant for isolating the 3-en-1-one isomer.
References
-
Dunkelblum, E., Mori, K., & Mendel, Z. (1999). Semiochemical activity of pheromones and analogues of three Matsucoccus species. Entomologica. Available at: [Link]
-
NIST. Cyclohexanone, 3,5-dimethyl- and Isomers: Thermophysical Properties. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Compound Summary: 3,5-Dimethylcyclohexanone and Enone Derivatives. National Library of Medicine. Available at: [Link]
